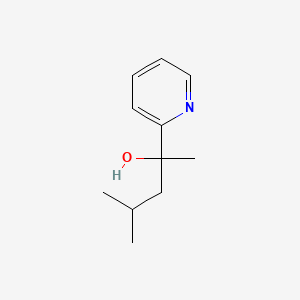

4-Methyl-2-(pyridin-2-yl)pentan-2-ol

Description

4-Methyl-2-(pyridin-2-yl)pentan-2-ol is a tertiary alcohol featuring a pyridine ring substituted at the 2-position of a branched pentanol backbone.

Properties

IUPAC Name |

4-methyl-2-pyridin-2-ylpentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)8-11(3,13)10-6-4-5-7-12-10/h4-7,9,13H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFJQWGSTJSXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol typically involves the reaction of 2-pyridinemethanol with isobutyraldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired alcohol. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods

Industrial production of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-2-yl)pentan-2-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Cl2, Br2) under controlled temperatures.

Major Products Formed

Oxidation: 4-Methyl-2-(pyridin-2-yl)pentan-2-one or 4-Methyl-2-(pyridin-2-yl)pentanoic acid.

Reduction: 4-Methyl-2-(pyridin-2-yl)pentane.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methyl-2-(pyridin-2-yl)pentan-2-ol is utilized in several scientific research fields:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the manufacture of specialty chemicals, including plasticizers and surfactants.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The alcohol group can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

4-Methyl-2-(1-((6-methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)pentan-2-ol (9j)

- Structure : Similar backbone but incorporates a tetrazole ring linked via a methyl group to the pyridine.

- Key Data :

4-Methyl-2-(pyridin-3-yloxy)-pentansäure (34)

- Structure : Pyridin-3-yloxy group replaces the pyridin-2-yl group; includes a carboxylic acid.

- Synthesis: Derived via Mitsunobu reaction with (pyridin-2-yl)-methanol .

- Application : Acts as a template for ligands with indolizine frameworks, suggesting utility in receptor binding studies .

Mapracorat (R-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-{[(2-methyl-5-quinolyl)amino]-methyl}pentan-2-ol)

- Structure: Complex derivative with trifluoromethyl, dihydrobenzofuran, and quinoline groups.

- Activity : Glucocorticoid receptor agonist with anti-inflammatory properties; DMSO solubility (100 µM stock) .

- Comparison : The pyridine moiety in the target compound is simpler, lacking the extended aromatic systems seen in mapracorat .

4-Methyl-1-phenylpentan-2-ol

- Structure : Phenyl group replaces pyridin-2-yl.

- Key Difference: Reduced polarity due to the non-heterocyclic aromatic ring, impacting solubility and interaction profiles .

Physicochemical Properties

Biological Activity

4-Methyl-2-(pyridin-2-yl)pentan-2-ol, a compound featuring a pyridine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol is , characterized by a pentanol backbone with a pyridine ring. The presence of the methyl and pyridine groups significantly influences its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The following sections detail specific activities associated with 4-Methyl-2-(pyridin-2-yl)pentan-2-ol.

1. Anti-inflammatory Activity

A study investigating phosphodiesterase (PDE) inhibitors highlighted the potential of similar compounds in reducing inflammation. PDE4 inhibitors are particularly relevant in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of TNF-α production is a crucial assay for evaluating the pharmacological effects of these compounds .

Table 1: PDE Inhibition Potency

| Compound | IC50 (nM) | Selectivity (PDE4/PDE7) |

|---|---|---|

| 5v | 26 | >2000 |

| 11a | 6 | >2000 |

| 5k | 3.5 | >2000 |

This table illustrates the potency of various PDE4 inhibitors, suggesting that structural modifications can enhance anti-inflammatory properties.

2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds related to 4-Methyl-2-(pyridin-2-yl)pentan-2-ol. For instance, pyrazolopyrazines, which share structural similarities, have been identified as negative allosteric modulators for mGluR5 receptors, showing promise in models of Parkinson's disease .

Case Study: mGluR5 Modulators

In a study involving mGluR5 negative allosteric modulators, compounds demonstrated significant efficacy in reducing dyskinesia in nonhuman primate models . The structural insights from these studies may inform the design of derivatives of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol aimed at neuroprotection.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure can lead to enhanced biological activity. For example, increasing lipophilicity or altering functional groups on the pyridine ring has been shown to affect binding affinity and selectivity towards specific targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency |

| Methyl substitution on pyridine | Enhanced selectivity |

| Alteration of alkyl chain length | Varied pharmacokinetics |

These insights are critical for guiding future research and development efforts focused on optimizing the biological activity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.